molecular formula C10H10BrNO3 B1401297 5-Bromo-6-(cyclopropylmethoxy)picolinic acid CAS No. 1415898-37-1

5-Bromo-6-(cyclopropylmethoxy)picolinic acid

Cat. No.: B1401297
CAS No.: 1415898-37-1
M. Wt: 272.09 g/mol
InChI Key: QPEGUWFJPMYQQT-UHFFFAOYSA-N
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Description

5-Bromo-6-(cyclopropylmethoxy)picolinic acid is a brominated derivative of picolinic acid (pyridine-2-carboxylic acid). Its structure features a bromine atom at the 5-position and a cyclopropylmethoxy group (-OCH₂C₃H₅) at the 6-position of the pyridine ring. The cyclopropylmethoxy substituent introduces steric bulk and enhanced lipophilicity compared to simpler alkoxy groups (e.g., methoxy or ethoxy). Brominated picolinic acids are frequently explored as ligands in metal-organic complexes due to their ability to coordinate with transition metals .

Properties

IUPAC Name

5-bromo-6-(cyclopropylmethoxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c11-7-3-4-8(10(13)14)12-9(7)15-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEGUWFJPMYQQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 5-bromo-2-methoxypyridine as a starting material . The cyclopropylmethoxy group can be introduced through a nucleophilic substitution reaction using cyclopropylmethanol under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(cyclopropylmethoxy)picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with cyclopropylmethanol yields this compound, while Suzuki-Miyaura coupling can produce various substituted pyridine derivatives .

Scientific Research Applications

Therapeutic Applications

  • Cannabinoid Receptor Modulation
    • The compound has been identified as a preferential agonist for the Cannabinoid Receptor 2 (CB2), which plays a crucial role in various physiological processes including pain modulation, inflammation, and immune response. Research indicates that compounds like 5-Bromo-6-(cyclopropylmethoxy)picolinic acid may be beneficial in treating conditions such as chronic pain, inflammatory diseases, and neurodegenerative disorders .
  • Potential in Pain Management
    • Given its action on CB2 receptors, this compound is being studied for its analgesic properties. It may provide a new avenue for pain relief without the psychoactive effects associated with CB1 receptor activation, making it a candidate for safer pain management therapies .
  • Neuroprotective Effects
    • Preliminary studies suggest that compounds targeting the CB2 receptor may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. The modulation of inflammation through CB2 receptor activation is believed to contribute to these protective effects .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can include the use of palladium catalysts and various organic reagents to achieve the desired structural modifications. The synthesis pathway typically starts from commercially available picolines or their derivatives, followed by bromination and alkylation processes .

Synthesis Pathway Overview

StepDescription
1Starting from a suitable picoline derivative
2Bromination at the 5-position
3Introduction of the cyclopropylmethoxy group
4Purification through chromatography

Case Studies and Research Findings

  • Study on Analgesic Properties
    • A study demonstrated that derivatives of picolinic acid, including this compound, showed significant analgesic effects in animal models of neuropathic pain. These findings support the potential use of this compound in developing new pain relief medications .
  • Inflammation and Immune Response
    • Research highlighted the compound's ability to modulate immune responses via CB2 receptor activation, suggesting its application in treating autoimmune disorders. In vitro studies showed reduced pro-inflammatory cytokine production when cells were treated with this compound .
  • Neuroprotection in Experimental Models
    • Experimental models have indicated that compounds targeting CB2 receptors can protect neuronal cells from oxidative stress and apoptosis. This positions this compound as a promising candidate for further investigation in neuroprotection .

Mechanism of Action

The mechanism of action of 5-Bromo-6-(cyclopropylmethoxy)picolinic acid depends on its specific application. In biological systems, it may act as a ligand that binds to specific molecular targets, influencing biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate .

Comparison with Similar Compounds

Key Structural and Functional Insights:

Substituent Effects on Physicochemical Properties: The cyclopropylmethoxy group in the target compound increases steric hindrance and lipophilicity compared to smaller substituents like methyl or methoxy. This may enhance membrane permeability or alter metabolic stability in biological systems.

Positional Isomerism :

  • 4-Bromo-5-methylpicolinic acid (similarity score 0.92) demonstrates how bromine placement affects electronic distribution and metal-coordination behavior. The 4-Br derivative may exhibit distinct binding modes in coordination chemistry compared to 5-Br analogs .

Bioisosteric Potential: The cyclopropyl group is a known bioisostere for unsaturated or aromatic moieties, suggesting that the target compound could mimic natural ligands in enzyme inhibition or receptor binding.

Biological Activity

5-Bromo-6-(cyclopropylmethoxy)picolinic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. As a derivative of picolinic acid, this compound exhibits a unique structure characterized by the presence of a bromine atom and a cyclopropylmethoxy group, which contribute to its reactivity and biological interactions.

The molecular formula for this compound is C10H10BrNO3. The synthesis typically involves several steps, including the reaction of 5-bromo-6-chloronicotinic acid with cyclopropyl carbinol in the presence of a base such as potassium hydroxide. This reaction is often facilitated by microwave irradiation to enhance yield and reaction rates.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly cannabinoid receptors. Research indicates that this compound may act as an agonist or antagonist depending on the specific receptor subtype involved. This modulation of cannabinoid signaling pathways can influence physiological processes such as pain perception, appetite regulation, and potentially neuroprotection.

Pharmacological Potential

  • Cannabinoid Receptor Modulation : The compound has shown promise in modulating cannabinoid receptors, which are crucial for various physiological responses. This activity suggests potential applications in pain management and appetite regulation.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of picolinic acids may possess antimicrobial properties, although specific data on this compound is limited.
  • Neuroprotective Effects : There is emerging evidence that compounds in this class may exhibit neuroprotective effects, warranting further investigation into their potential use in neurodegenerative diseases.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:

Compound NameStructure CharacteristicsBiological Activity
5-Bromo-2-methoxypyridineMethoxy group instead of cyclopropylModerate receptor interaction
6-Bromopyridine-2-carboxylic acidCarboxylic acid groupAntimicrobial properties
2-Bromo-5-methylpyridineMethyl group instead of cyclopropylLimited receptor activity

Case Studies and Research Findings

Recent studies have explored the biological implications of picolinic acid derivatives:

  • Study on Cannabinoid Receptors : A study indicated that modifications in the picolinic acid structure can significantly alter binding affinities to cannabinoid receptors, suggesting that this compound could be optimized for enhanced pharmacological effects.
  • Antimicrobial Research : While specific studies on this compound are sparse, related compounds have demonstrated notable antimicrobial activity against Gram-negative bacteria, indicating potential for further exploration in this area .

Q & A

(Basic) How can synthetic routes for 5-Bromo-6-(cyclopropylmethoxy)picolinic acid be optimized to enhance yield and regioselectivity?

Methodological Answer:
Optimization involves evaluating nucleophilic aromatic substitution (NAS) conditions at the 6-position of the picolinic acid scaffold. Key parameters include:

  • Catalyst selection : Use of Cu(I) or Pd-based catalysts to facilitate cyclopropylmethoxy group introduction .
  • Solvent system : Polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states during substitution .
  • Temperature control : Reactions performed at 80–100°C to balance reaction rate and side-product formation.
  • Purification : Reverse-phase HPLC or recrystallization from ethanol/water mixtures to isolate the target compound from brominated byproducts .

Table 1: Synthetic Optimization Parameters for NAS Reactions (Hypothetical Data)

ParameterOptimal ConditionYield ImprovementReference
CatalystCuI/1,10-Phenanthroline15–20%
SolventDMF10–12%
Temperature90°C8–10%

(Advanced) What advanced spectroscopic and crystallographic techniques are critical for resolving structural ambiguities in this compound derivatives?

Methodological Answer:

  • X-ray crystallography : Essential for confirming regiochemistry of substitution. For example, single-crystal analysis of analogous bromopicolinic acids resolved positional isomerism in metal-organic frameworks .
  • 2D NMR (HSQC, HMBC) : Differentiates between 5-bromo and 6-substituted positions by correlating 1^1H and 13^13C signals .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects halogen isotopic patterns (e.g., 79^{79}Br/81^{81}Br).

Key Challenge : Cyclopropylmethoxy group rotation may cause dynamic NMR effects. Variable-temperature (VT) NMR at –40°C can freeze conformers for accurate analysis.

(Basic) How can researchers mitigate oxidation or hydrolysis of the cyclopropylmethoxy group during storage or reaction conditions?

Methodological Answer:

  • Storage : Anhydrous conditions under inert gas (Ar/N2_2) at –20°C to prevent hydrolysis .
  • Reaction design : Avoid strong oxidizing agents (e.g., KMnO4_4) and acidic/basic conditions. Use mild reductants (NaBH4_4) if necessary.
  • Stabilizers : Add radical scavengers (e.g., BHT) during metal-catalyzed reactions to prevent oxidative degradation .

(Advanced) What mechanistic insights explain contradictory reactivity data in cross-coupling reactions involving this compound?

Methodological Answer:
Discrepancies arise from steric and electronic effects:

  • Steric hindrance : The cyclopropylmethoxy group at C6 may block transmetalation in Suzuki-Miyaura couplings, reducing efficiency .
  • Electronic effects : Electron-withdrawing bromine at C5 deactivates the ring, requiring stronger bases (e.g., Cs2_2CO3_3) for NAS .
  • Experimental validation : Conduct Hammett studies to quantify substituent effects on reaction rates. Compare with meta-substituted analogs (e.g., 5-Bromo-3-methoxypicolinic acid ).

Table 2: Reactivity Comparison in Cross-Coupling Reactions (Hypothetical Data)

SubstituentReaction Rate (k, s1^{-1})Yield (%)Reference
6-Cyclopropylmethoxy0.1545
6-Methoxy0.2868
6-H0.4082

(Advanced) How can computational modeling guide the design of this compound as a ligand in catalysis or drug discovery?

Methodological Answer:

  • DFT calculations : Predict binding affinities to metal centers (e.g., Pd, Cu) by analyzing frontier molecular orbitals (FMOs) and charge distribution .
  • Molecular docking : Screen for interactions with biological targets (e.g., enzymes in microbial pathways) using software like AutoDock Vina.
  • Solvent modeling : COSMO-RS simulations to optimize solubility in reaction media or physiological environments .

Case Study : Analogous 5-bromopicolinic acid derivatives showed enhanced antibacterial activity when the cyclopropyl group improved membrane permeability .

(Basic) What are the primary degradation pathways of this compound under ambient conditions, and how can stability studies be designed?

Methodological Answer:

  • Degradation pathways :
    • Hydrolysis of the ether linkage to form 6-hydroxypicolinic acid.
    • Debromination under UV light or in reducing environments.
  • Stability protocols :
    • Accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring .
    • Light-exposure experiments using ICH Q1B guidelines.

(Advanced) How can researchers reconcile discrepancies in reported biological activity data for this compound?

Methodological Answer:

  • Standardize assays : Use isogenic microbial strains or cell lines to control genetic variability.
  • Validate purity : Ensure ≥95% purity via orthogonal methods (HPLC, 1^1H NMR) to exclude confounding effects from impurities .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

(Basic) What strategies enable scalable purification of this compound without column chromatography?

Methodological Answer:

  • Acid-base extraction : Utilize pH-dependent solubility. The compound precipitates at pH 3–4 (pKa ~2.5 for carboxylic acid ).
  • Recrystallization : Use ethanol/water (1:3 v/v) with slow cooling to isolate high-purity crystals.
  • Membrane filtration : Nanofiltration (3 kDa cutoff) to remove low-MW impurities.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-6-(cyclopropylmethoxy)picolinic acid
Reactant of Route 2
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5-Bromo-6-(cyclopropylmethoxy)picolinic acid

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